molecular formula C9H10BrNO B112099 5-Bromo-2-(dimethylamino)benzaldehyde CAS No. 171881-36-0

5-Bromo-2-(dimethylamino)benzaldehyde

Cat. No.: B112099
CAS No.: 171881-36-0
M. Wt: 228.09 g/mol
InChI Key: KELBDTNCLYIYKB-UHFFFAOYSA-N
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Description

5-Bromo-2-(dimethylamino)benzaldehyde: is an organic compound with the molecular formula C9H10BrNO . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5-position and a dimethylamino group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 2-(dimethylamino)benzaldehyde: One common method to prepare 5-Bromo-2-(dimethylamino)benzaldehyde involves the bromination of 2-(dimethylamino)benzaldehyde. The reaction typically occurs in an organic solvent such as methanol or dichloromethane, and the bromination agent used is often bromine or N-bromosuccinimide. .

Industrial Production Methods:

    Large-Scale Bromination: For industrial production, the bromination process can be scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-2-(dimethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11(2)9-4-3-8(10)5-7(9)6-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELBDTNCLYIYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578040
Record name 5-Bromo-2-(dimethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171881-36-0
Record name 5-Bromo-2-(dimethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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